An In-depth Technical Guide to 6-Bromo-2-chloroquinolin-4-amine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 6-Bromo-2-chloroquinolin-4-amine: Synthesis, Properties, and Therapeutic Potential
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 6-Bromo-2-chloroquinolin-4-amine, a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related quinoline (B57606) derivatives to present its probable physicochemical properties, spectral characteristics, and synthetic routes. Detailed experimental protocols for the synthesis and evaluation of its potential biological activities, particularly as an anticancer agent and kinase inhibitor, are provided. This document aims to serve as a foundational resource to stimulate and guide future research and drug development efforts centered on this promising scaffold.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory activities. The unique electronic and steric properties of substituted quinolines allow for fine-tuning of their biological activity and pharmacokinetic profiles. 6-Bromo-2-chloroquinolin-4-amine, a halogenated 4-aminoquinoline (B48711) derivative, represents a promising, yet underexplored, molecule. The presence of a bromine atom at the 6-position, a chlorine atom at the 2-position, and an amine group at the 4-position offers multiple reactive sites for further chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. This guide consolidates the available information on its synthesis, properties, and potential biological activities, drawing parallels from structurally similar compounds to provide a comprehensive resource for researchers.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of 6-Bromo-2-chloroquinoline (B23617) (CAS: 1810-71-5)
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | PubChem[1] |
| Molecular Weight | 242.50 g/mol | PubChem[1] |
| XLogP3 | 3.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 240.92939 Da | PubChem[1] |
| Monoisotopic Mass | 240.92939 Da | PubChem[1] |
| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
Table 2: Predicted Spectroscopic Data for 6-Bromo-2-chloroquinolin-4-amine
| Spectroscopy | Predicted Chemical Shifts / Peaks | Rationale / Comparison Compound |
| ¹H NMR | Aromatic protons: δ 7.0-8.5 ppm; NH₂ protons: broad singlet δ 5.0-6.0 ppm. | Based on substituted 2-aminoquinoline (B145021) derivatives. |
| ¹³C NMR | Aromatic carbons: δ 110-155 ppm. | Based on substituted 2-aminoquinoline derivatives. |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z ~257.96 and [M+H+2]⁺ at m/z ~259.96 (due to Br isotopes). | Calculated based on molecular formula C₉H₆BrClN₂. The isotopic pattern of bromine and chlorine would be characteristic. |
| Infrared (IR) | N-H stretching: ~3300-3500 cm⁻¹ (doublet for primary amine); C-N stretching: ~1250-1350 cm⁻¹; C-Cl stretching: ~600-800 cm⁻¹; C-Br stretching: ~500-600 cm⁻¹. | Characteristic vibrational modes for primary amines and halogenated aromatic compounds. |
Synthesis and Experimental Protocols
The synthesis of 6-Bromo-2-chloroquinolin-4-amine can be envisaged through a multi-step process starting from readily available precursors. A plausible synthetic route involves the initial synthesis of 6-bromo-2-chloroquinoline followed by the introduction of the 4-amino group.
Synthesis of 6-Bromo-2-chloroquinoline
A common method for the synthesis of 2-chloroquinolines involves the chlorination of the corresponding 2-quinolinone.
Protocol: Synthesis of 6-Bromo-2-chloroquinoline
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Starting Material: 6-Bromo-1H-quinolin-2-one.
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Reagents: Phosphorus oxychloride (POCl₃).
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Procedure: a. To 6-Bromo-1H-quinolin-2-one, add an excess of phosphorus oxychloride. b. Heat the mixture to reflux (approximately 110 °C) for 3-4 hours. c. After the reaction is complete (monitored by TLC), cool the mixture to room temperature. d. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. e. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide) until a precipitate forms. f. Filter the solid, wash with cold water, and dry under vacuum to yield 6-bromo-2-chloroquinoline.
Synthesis of 6-Bromo-2-chloroquinolin-4-amine
The introduction of the 4-amino group can be achieved via a nucleophilic aromatic substitution reaction on a 4-chloroquinoline (B167314) precursor. The synthesis of the isomeric 4-aminoquinolines from 4-chloroquinolines is well-documented.[2]
Protocol: Synthesis of 6-Bromo-2-chloroquinolin-4-amine
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Starting Material: 6-Bromo-2,4-dichloroquinoline.
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Reagents: Ammonia (B1221849) source (e.g., aqueous or gaseous ammonia, or an ammonia equivalent like ammonium chloride with a base).
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Solvent: A polar solvent such as ethanol, isopropanol, or DMF.
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Procedure: a. Dissolve 6-Bromo-2,4-dichloroquinoline in the chosen solvent in a sealed reaction vessel. b. Add the ammonia source in excess. c. Heat the reaction mixture at a temperature typically ranging from 120-160 °C for several hours. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. f. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.
